molecular formula C22H23N7O B610492 Risdiplam CAS No. 1825352-65-5

Risdiplam

Cat. No.: B610492
CAS No.: 1825352-65-5
M. Wt: 401.5 g/mol
InChI Key: ASKZRYGFUPSJPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Risdiplam is a pioneering small-molecule splicing modifier of the Survival Motor Neuron 2 (SMN2) pre-mRNA, developed for research into Spinal Muscular Atrophy (SMA) . SMA is primarily caused by homozygous mutations or deletions in the SMN1 gene, leading to a deficit in functional SMN protein, which is crucial for motor neuron survival . This compound addresses this root cause by specifically and reversibly binding to the SMN2 pre-mRNA, thereby modulating the splicing process to promote the inclusion of exon 7 . This mechanism increases the production of full-length, functional SMN protein, compensating for the loss of SMN1 . Its action is characterized by high specificity for the SMN2 transcript, achieved through interactions with two distinct motifs: the 5' splice site of exon 7 and an exonic splicing enhancer 2 (ESE2) element . As an orally bioavailable compound, this compound offers a unique research tool due to its systemic distribution and ability to cross the blood-brain barrier, allowing for the study of SMN protein restoration in both the central nervous system and peripheral tissues . In preclinical models, treatment with this compound has been shown to sustainably increase SMN protein levels . Its primary research value lies in its application as an in vitro and in vivo tool for investigating RNA-splicing correction strategies, the systemic pathophysiology of SMA, and the long-term effects of sustained SMN protein increase. This product is designated "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human consumption.

Properties

IUPAC Name

7-(4,7-diazaspiro[2.5]octan-7-yl)-2-(2,8-dimethylimidazo[1,2-b]pyridazin-6-yl)pyrido[1,2-a]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N7O/c1-14-9-18(26-29-11-15(2)24-21(14)29)17-10-20(30)28-12-16(3-4-19(28)25-17)27-8-7-23-22(13-27)5-6-22/h3-4,9-12,23H,5-8,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASKZRYGFUPSJPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN2C1=NC(=C2)C)C3=CC(=O)N4C=C(C=CC4=N3)N5CCNC6(C5)CC6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701109185
Record name Risdiplam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701109185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

401.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1825352-65-5
Record name 7-(4,7-Diazaspiro[2.5]oct-7-yl)-2-(2,8-dimethylimidazo[1,2-b]pyridazin-6-yl)-4H-pyrido[1,2-a]pyrimidin-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1825352-65-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Risdiplam [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1825352655
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Risdiplam
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15305
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Risdiplam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701109185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4H-Pyrido[1,2-a]pyrimidin-4-one, 7-(4,7-diazaspiro[2.5]oct-7-yl)-2-(2,8-dimethylimidazo[1,2-b]pyridazin-6-yl)-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name RISDIPLAM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76RS4S2ET1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Initial Discovery Route and Limitations

The original synthesis of this compound, as disclosed in early patents (e.g., US9969754B2), suffered from low yields (30–40%) and reliance on chromatographic purifications, rendering it unsuitable for large-scale production. Key steps included:

  • Coupling of 7-fluoro-2-(2-methylimidazo[1,2-b]pyridazin-6-yl)-4H-pyrido[1,2-a]pyrimidin-4-one with 4,7-diazaspiro[2.5]octane hydrochloride under palladium catalysis.

  • Challenges: Poor solubility of intermediates, side reactions, and costly purification.

Improved Process via Novel Intermediates (WO2024154148A1)

A breakthrough patent (WO2024154148A1) introduced a streamlined pathway using novel intermediates to enhance yield (>70%) and purity (>99%). The process involves:

Synthesis of Key Intermediates

  • 7-Benzyl-1-formyl-4,7-diazaspiro[2.5]octane (Formula-2) :
    Prepared by reacting 7-benzyl-4,7-diazaspiro[2.5]octane with formic acid in toluene under azeotropic conditions.

  • 1-Formyl-4,7-diazaspiro[2.5]octane (Formula-3) :
    Obtained via hydrogenation of Formula-2 using Pd/C in methanol, achieving >95% purity.

Coupling and Deprotection

  • Step 1 : Reacting 7-fluoro-2-(2-methylimidazo[1,2-b]pyridazin-6-yl)-4H-pyrido[1,2-a]pyrimidin-4-one with Formula-3 in toluene using potassium carbonate.

  • Step 2 : Hydrolysis of the formyl group in Formula-4 using aqueous NaOH to yield this compound.

Alternative Pathway via Carboxylate Intermediates

The same patent discloses an alternative route using alkyl/aryl carboxylate intermediates (Formula-5, Formula-6, Formula-7):

  • Methyl-7-benzyl-4,7-diazaspiro[2.5]octane-1-carboxylate (Formula-5) : Synthesized by treating 7-benzyl-4,7-diazaspiro[2.5]octane with methyl chloroformate.

  • Hydrogenation : Catalytic hydrogenation (Pd/C, methanol) removes the benzyl group, yielding Formula-6.

  • Coupling : Formula-6 reacts with the fluoro-pyrido-pyrimidinone precursor to form Formula-7.

  • Hydrolysis : Basic hydrolysis (NaOH) cleaves the carboxylate, furnishing this compound.

Comparative Analysis of Synthetic Methods

Parameter Initial Route (US9969754B2) Improved Route (WO2024154148A1)
Key Intermediates 4,7-Diazaspiro[2.5]octane HClFormula-2, Formula-3, Formula-5–7
Catalyst Pd(Ph₃P)₄None (base-mediated)
Yield (Overall) 30–40%70–82%
Purity 90–95%>99%
Chromatography RequiredNot required
Scalability LimitedIndustrial-scale feasible

Critical Process Optimization Strategies

Solvent and Base Selection

  • Toluene vs. Xylene : Toluene favored for its azeotropic water removal capability during formylation.

  • Inorganic Bases : Sodium bicarbonate minimized side reactions compared to stronger bases like NaOH.

Hydrogenation Efficiency

  • Pd/C Loading : 5% w/w Pd/C achieved complete debenzylation without over-hydrogenation.

  • Methanol as Solvent : Ensured high solubility of intermediates and facile catalyst recovery.

Crystallization and Polymorph Control

  • Amorphous Form : Prepared by lyophilization of this compound solutions, ensuring stability and bioavailability.

  • Crystalline Forms : Disclosed in WO2021021775, but amorphous form preferred for oral formulations.

Regulatory and Manufacturing Considerations

  • Drug Product Formulation : this compound is commercialized as a powder for oral solution (Evrysdi®), requiring reconstitution with purified water.

  • Quality Control : Specifications include HPLC purity (>99.5%), residual solvents (<ICH limits), and polymorphic consistency .

Chemical Reactions Analysis

Types of Reactions: Risdiplam undergoes several types of chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties.

Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include organic solvents, acids, bases, and catalysts . The reaction conditions are carefully controlled to ensure the desired chemical transformations occur efficiently.

Major Products Formed: The major products formed from the chemical reactions involving this compound include various intermediates and the final active pharmaceutical ingredient . These products are characterized and purified to meet the required specifications for medical use.

Scientific Research Applications

Introduction to Risdiplam

This compound is an oral medication designed as a splicing modifier for the survival of motor neuron 2 (SMN2) pre-mRNA, primarily indicated for the treatment of spinal muscular atrophy (SMA). It enhances the production of the SMN protein, which is deficient in patients suffering from SMA. This compound has undergone extensive clinical trials and has shown promising results across various age groups and stages of this debilitating condition.

Treatment of Spinal Muscular Atrophy

This compound is primarily utilized for treating SMA, a genetic disorder characterized by weakness and wasting in muscles used for movement. The efficacy of this compound has been demonstrated in several pivotal studies:

  • SUNFISH Study : This Phase 3 trial evaluated the effectiveness of this compound in patients with type 2 and non-ambulant type 3 SMA. Results indicated significant improvements in motor function as measured by the Motor Function Measure (MFM32). After 24 months, 32% of patients showed improvement, while 58% maintained stability in their motor function scores .
  • FIREFISH Study : Focused on infants with type 1 SMA, this study revealed that after five years of treatment, 91% of children were alive, with many maintaining or improving their motor functions and feeding abilities. Notably, 81% were alive without permanent ventilation .
  • Long-Term Efficacy : A comparative study showed that children treated with this compound had a significantly reduced risk of death or permanent ventilation compared to those treated with nusinersen, another SMA treatment. The data suggested a 78% reduction in mortality rates among this compound recipients .

Real-World Data Insights

Recent studies have begun to explore the real-world effectiveness of this compound beyond clinical trial settings. For instance, a study involving adult patients indicated that a majority reported stabilization or improvement in motor functions after prolonged treatment periods. Specifically, 74% did not experience any side effects during their treatment .

Summary of Key Studies

Study NamePopulationDurationKey Findings
SUNFISHType 2 & non-ambulant type 3 SMA24 monthsSignificant improvements in MFM32 scores; 32% improved, 58% stabilized .
FIREFISHInfants with type 1 SMA5 years91% survival rate; many maintained/improved motor functions .
Long-Term EfficacyChildren with type 1 SMA36 monthsThis compound showed superior outcomes compared to nusinersen; reduced mortality and ventilation rates .
Real-World DataAdults with SMAVariesMajority reported stabilization/improvement; well tolerated with minimal side effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

SMA therapies target SMN protein augmentation via distinct mechanisms. Key comparators include nusinersen (antisense oligonucleotide), onasemnogene abeparvovec (gene therapy), and emerging small molecules like branaplam and TEC-1.

Efficacy and Survival Outcomes

Parameter Risdiplam Nusinersen Onasemnogene Abeparvovec
Administration Oral (daily) Intrathecal (every 4 months) Intravenous (single dose)
Type 1 SMA Efficacy 78% ↓ mortality; 81% ↓ death/permanent ventilation Lower survival vs. This compound High efficacy in pre-symptomatic infants
Motor Milestones 57% ↓ serious AEs; longer time to first SAE Moderate HFMSE/RULM gains in types 2/3 Significant milestone achievements (e.g., sitting, walking)
Real-World Adherence 80% adherence 41–75% adherence N/A (single dose)
  • Type 1 SMA : Indirect comparisons using matching-adjusted indirect comparison (MAIC) methodology show this compound reduces mortality by 78% and permanent ventilation risk by 81% compared to nusinersen over 36 months . Motor milestone responses (e.g., head control, rolling) are also superior with this compound .
  • Types 2/3 SMA : A meta-analysis found nusinersen had better Hammersmith Functional Motor Scale-Expanded (HFMSE) and Revised Upper Limb Module (RULM) outcomes, suggesting nuanced efficacy differences by SMA type .

Emerging Competitors

  • Branaplam and TEC-1: Structurally similar to this compound, these small molecules aim to enhance SMN2 splicing efficiency with reduced off-target effects.

Key Research Findings and Contradictions

  • Superiority in Type 1 SMA : Indirect comparisons consistently favor this compound over nusinersen in survival and motor outcomes . However, nusinersen may outperform this compound in motor function for types 2/3, highlighting disease-stage-specific efficacy .
  • Timing of Treatment : Early this compound initiation correlates with better outcomes, underscoring the importance of newborn screening . Delayed treatment in older patients may attenuate benefits due to advanced neurodegeneration .
  • Combination Therapies : Preliminary data from the JEWELFISH study show this compound is safe post-gene therapy, but long-term synergies remain unproven .

Biological Activity

Risdiplam (Evrysdi) is an oral medication developed for the treatment of spinal muscular atrophy (SMA), a genetic disorder characterized by the loss of motor neurons leading to muscle weakness and atrophy. It functions primarily as a survival of motor neuron 2 (SMN2) pre-mRNA splicing modifier, enhancing the production of functional SMN protein, which is critical for motor neuron health.

This compound modifies the splicing of SMN2 pre-mRNA to increase the production of full-length SMN protein, thereby compensating for the deficiency caused by mutations in the SMN1 gene. It has been optimized for pharmacokinetic characteristics that allow effective distribution across various tissues, including the central nervous system (CNS) and peripheral tissues.

  • Distribution: this compound demonstrates high passive permeability and does not interact with human multidrug resistance protein 1 (MDR1), allowing it to achieve significant concentrations in the CNS. Studies show that drug levels in plasma, muscle, and brain are comparable in animal models, indicating effective tissue distribution .
  • Efficacy: In preclinical studies, this compound has shown a dose-dependent increase in SMN protein levels in both CNS and peripheral tissues. This suggests that increases in functional SMN protein levels can be reflected in easily measurable biomarkers from patients' blood .

Clinical Efficacy

This compound has undergone several clinical trials to evaluate its efficacy and safety:

  • FIREFISH Trial: Focused on infants with SMA Type 1, demonstrating significant improvements in motor function.
  • SUNFISH Trial: Involved patients with Type 2 and non-ambulant Type 3 SMA, showing a substantial change from baseline in motor function measures over 24 months .

Summary of Clinical Trials

Trial NamePatient PopulationPrimary EndpointKey Findings
FIREFISHInfants with SMA Type 1Improvement in motor functionSignificant improvements observed
SUNFISHType 2 & non-ambulant Type 3 SMAChange in MFM32 total score32% showed improvement; 58% stabilization after 24 months
JEWELFISHPatients previously treated with other therapiesSafety and efficacyWell-tolerated; no new safety signals reported

Real-World Data

Recent studies have expanded on clinical trial findings by examining real-world data. A study involving adult patients treated with this compound for over two years indicated that:

  • Motor Function Stabilization: Approximately 61% of patients experienced stabilization of motor function, while 22.6% showed clinically meaningful improvements.
  • Safety Profile: The majority of participants reported no significant side effects, highlighting this compound's favorable tolerability .

Adverse Events

While this compound is generally well tolerated, some adverse events (AEs) have been reported. A systematic review identified various AEs associated with this compound use across multiple organ systems. Notably:

  • New AE signals included cardiac arrest, nephrolithiasis, and elevated hepatic enzymes.
  • Serious AEs were noted but require further long-term studies to confirm their prevalence and implications .

Q & A

Q. What are the key pharmacological mechanisms of risdiplam in modulating SMN2 splicing, and how can these mechanisms be quantitatively assessed in preclinical models?

this compound enhances SMN2 exon 7 inclusion by binding to two RNA sites: (1) stabilizing the U1 snRNP-5’ splice site complex and (2) interacting with exon 7 to improve splicing specificity . Preclinical assessment involves:

  • In vitro assays : Quantify exon 7 inclusion using RT-PCR or RNA-seq in SMA patient-derived fibroblasts.
  • Animal models : Transgenic SMA mice (e.g., Δ7 model) to measure SMN protein levels via ELISA and correlate with motor function improvements (rotarod tests, survival rates) .
  • Structural studies : Cryo-EM or X-ray crystallography to validate binding sites and affinity .

Q. How should researchers design clinical trials to evaluate this compound’s efficacy, considering primary, secondary, and exploratory endpoints?

  • Primary endpoints : Focus on motor function (e.g., Motor Function Measure-32 [MFM-32] in SUNFISH) or survival in Type 1 SMA trials (FIREFISH) .
  • Secondary endpoints : Include respiratory function (e.g., forced vital capacity) or patient-reported outcomes (e.g., swallowing quality via SSQ) .
  • Exploratory endpoints : Assess biomarkers (e.g., SMN protein levels) or novel tools like bulbar function scales to capture unexpected effects .
  • Methodology : Use randomized, placebo-controlled designs (e.g., SUNFISH Part 2) with stratification by SMA type and age .

Q. What methodologies are recommended for analyzing this compound’s long-term safety in real-world studies?

  • Retrospective cohort analysis : Leverage pharmacy claims data to track adherence (medication possession ratio, MPR) and adverse events (AEs) over ≥12 months .
  • Prospective registries : Collect AE incidence (e.g., retinal toxicity, hepatotoxicity) using standardized reporting frameworks (e.g., EMA’s EudraVigilance) .
  • Comparative safety : Match real-world AE rates (e.g., from compassionate use programs) with clinical trial data (FIREFISH, SUNFISH) to identify discrepancies .

Advanced Research Questions

Q. How can researchers resolve conflicting findings regarding this compound’s dual-site binding hypothesis (exon 7 vs. U1 snRNP stabilization) when designing structure-activity relationship studies?

  • Mutagenesis assays : Introduce point mutations in SMN2 exon 7 or the 5’ splice site to isolate binding contributions .
  • Quantitative modeling : Use RNA folding algorithms (e.g., RNAstructure) to predict this compound’s binding energy at each site and correlate with splicing efficiency .
  • High-throughput screening : Test this compound analogs for exon 7 selectivity vs. off-target splicing (e.g., FOXM1, MADD) to validate specificity .

Q. What statistical approaches are optimal for indirect treatment comparisons (ITCs) between this compound and other SMN-enhancing therapies (e.g., nusinersen)?

  • Matching-adjusted indirect comparison (MAIC) : Adjust for baseline differences (e.g., SMA type, age) using propensity scores from FIREFISH and nusinersen trials (e.g., ENDEAR) .
  • Network meta-analysis : Pool hazard ratios for survival or motor milestones across trials, accounting for heterogeneity in study designs .
  • Sensitivity analysis : Test robustness by varying inclusion criteria (e.g., excluding non-ambulant patients) .

Q. How can researchers address discrepancies between clinical trial efficacy data (e.g., SUNFISH) and real-world outcomes for this compound?

  • Data harmonization : Standardize endpoints (e.g., MFM-32 vs. HFMSE) across registries and trials to enable direct comparisons .
  • Covariate adjustment : Use multivariate regression to control for confounders (e.g., prior treatment with gene therapy) in real-world cohorts .
  • Longitudinal analysis : Track motor function trajectories in real-world studies (e.g., RAINBOWFISH) to identify delayed responders or non-responders .

Q. What experimental strategies can elucidate this compound’s off-target effects on genes like FOXM1 and MADD, and how do these findings inform toxicity risk assessments?

  • Transcriptome-wide profiling : Perform RNA-seq on this compound-treated cells/animals to identify aberrantly spliced genes beyond SMN2 .
  • Functional assays : Assess cell cycle (FOXM1) and apoptosis (MADD) pathways via flow cytometry or caspase-3 activation assays .
  • Cross-species toxicology : Compare retinal toxicity thresholds in cynomolgus monkeys (historically sensitive) vs. human pharmacokinetic data to refine safety margins .

Methodological Considerations

Q. How should researchers design combination therapy trials (e.g., this compound + myostatin inhibitors) to avoid confounding efficacy signals?

  • Factorial design : Randomize patients to this compound monotherapy, myostatin inhibitor monotherapy, or combination arms to isolate synergistic effects .
  • Biomarker stratification : Preselect patients with low baseline SMN protein levels or rapid disease progression to enhance statistical power .
  • Dose escalation : Use Bayesian adaptive designs to optimize dosing schedules and minimize toxicity .

Q. What frameworks are recommended for standardizing bulbar function assessments (e.g., SSQ, ALSFRS-R) in this compound trials to capture treatment-responsive phenotypes?

  • Composite scales : Combine SSQ (subjective swallowing quality) with videofluoroscopy (objective swallowing metrics) for multidimensional assessment .
  • Training protocols : Certify site investigators using standardized SSQ administration guidelines to reduce inter-rater variability .
  • Machine learning : Apply natural language processing to patient-reported SSQ data to identify latent response patterns .

Data Interpretation Challenges

Q. How can researchers reconcile this compound’s variable efficacy across SMA subtypes (e.g., Type 1 vs. Type 3) when interpreting trial data?

  • Subgroup analysis : Stratify outcomes by SMN2 copy number, age at treatment initiation, and baseline motor function (e.g., HFMSE ≤10 vs. >10) .
  • Mechanistic modeling : Link SMN2 splicing efficiency (measured via qPCR) to clinical response thresholds (e.g., ≥2-fold SMN increase for functional gains) .
  • Causal inference : Apply mediation analysis to distinguish direct drug effects from confounding variables (e.g., physical therapy adherence) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.